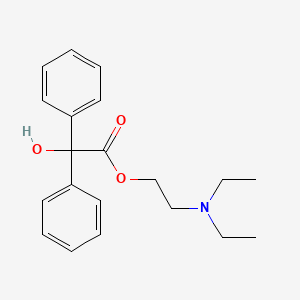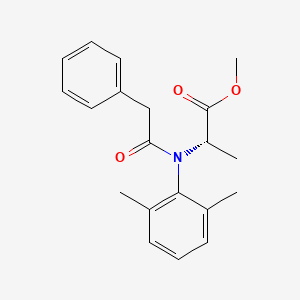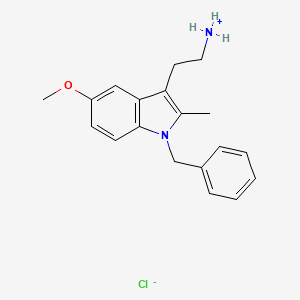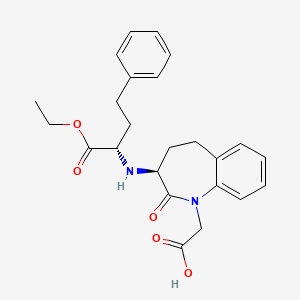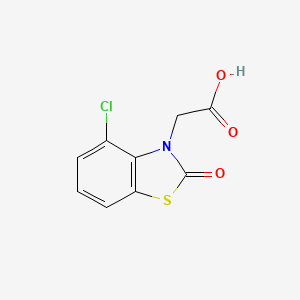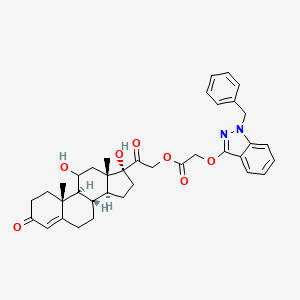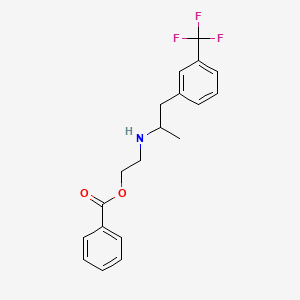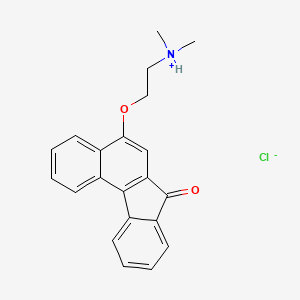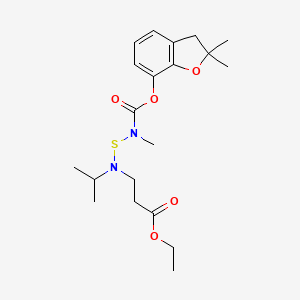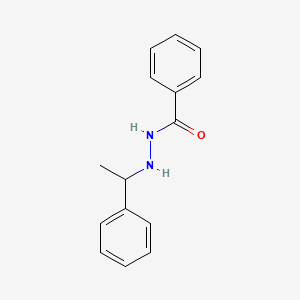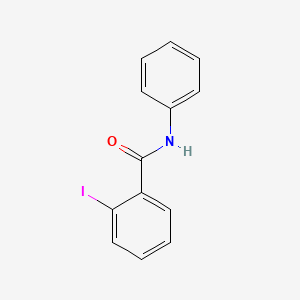
ブピリメート
概要
説明
Bupirimate is an active ingredient in plant protection products and is commonly used as a systemic fungicide . It belongs to the family of pyrimidines and finds applications in controlling powdery mildew in roses and apple plantations .
Synthesis Analysis
The synthesis of Bupirimate involves dissolving it in a polar solvent, then adding alkali into the solution, stirring and reacting for 1-2 hours . After stirring, the polar solvent is evaporated, and an organic solvent and N, N-dimethylamino sulfonyl chloride are added into a reaction .Molecular Structure Analysis
The molecular formula of Bupirimate is C13H24N4O3S . The systematic name is 5-Butyl-2-(ethylamino)-6-methyl-4-pyrimidinyl dimethylsulfamate .Chemical Reactions Analysis
The voltammetric behavior of Bupirimate has been studied by square wave stripping voltammetry (SWSV) . The insoluble R–HgS salt formed on the static hanging mercury drop electrode (SHMDE) was electrochemically reduced .Physical And Chemical Properties Analysis
Bupirimate has a density of 1.2, a melting point of 50-51 °C, a flash point of >50 °C, a vapour pressure of 0.1 mPa at 25 °C, and a partition coefficient (n-octanol and water) of logP = 3.9 . Its solubility in water is 22 mg/l at pH 5.2, 25 °C .科学的研究の応用
農業病害管理
ブピリメートは、りんご、イチゴ、ウリ科植物など、さまざまな作物のうどんこ病の防除に広く用いられています . その全身移行作用により、植物に吸収され、病気に予防的および治療的な効果をもたらします。
農薬残留分析
キュウリなどの作物におけるブピリメートの消散ダイナミクスと最終残留量を調べるための研究が行われています . これは、食品中の農薬残留物の安全レベルを設定し、食品安全規制への準拠を確保するために不可欠です。
環境運命研究
土壌や水生システムにおける残留性など、ブピリメートの環境への影響は重要な研究分野です . 分解と移動性を理解することで、環境への長期的な影響を評価し、安全な使用のためのガイドラインを策定することができます。
生態毒性評価
ブピリメートの非標的生物への影響は、生態毒性試験によって評価されています。 これらの評価は、野生生物や有益な昆虫への潜在的なリスクを理解し、環境に優しい害虫管理戦略の開発に貢献します .
分析方法の開発
科学研究により、農産物中のブピリメートとその代謝物を検出するための、UPLC-MS/MSなどの高度な分析方法が開発されました . これらの方法は、農薬レベルを監視し、許容範囲内にあることを確認するために不可欠です。
リスク評価と規制
ブピリメートは、人体と環境に対する安全性を評価するため、厳格なリスク評価を受けています。 これらの評価は、規制上の決定と、この化合物の最大残留限度(MRL)の設定を導きます .
抵抗性管理
ブピリメートに関する研究では、抵抗性は複数遺伝子で制御される化学グループに属するため、抵抗性管理にも重点が置かれています。 抵抗性メカニズムを理解することで、持続可能な適用戦略の開発を導くことができます .
代替的な作物保護戦略
ブピリメートの代替用途に関する研究には、統合的病害虫管理(IPM)プログラムにおける役割も含まれます。 抵抗性を管理し、病害防除効果を高めるために、他の殺菌剤と組み合わせて使用されることが多いです .
作用機序
Target of Action
Bupirimate is a pyrimidine fungicide that is primarily active against powdery mildew . The key target for this fungicide is the mildews, but each compound differs in its effect on individual mildew species . In particular, bupirimate is effective on apple powdery mildew caused by the fungus Podosphaera leucotricha .
Mode of Action
Bupirimate acts mainly by inhibiting sporulation . It has translaminar mobility and systemic translocation in the xylem . Ethirimol, one of the metabolites of bupirimate, shares the same action mechanism .
Biochemical Pathways
It is known that bupirimate inhibits sporulation, spore germination, and mycelial growth . This inhibition disrupts the life cycle of the fungi, preventing them from spreading and causing disease.
Pharmacokinetics
Bupirimate has a low aqueous solubility and a low volatility . It is moderately persistent in both soil and aquatic systems . Ethirimol and DE-B are major transformation products of bupirimate in soil . Data gaps have been identified for reliable kinetic parameters (dt50 values and formation fraction) and reliable adsorption/desorption data for the major metabolite de-b .
Result of Action
The primary result of Bupirimate’s action is the control of powdery mildew in a variety of crops, including apples, pears, stone fruit, cucurbits, roses and other ornamentals, strawberries, gooseberries, currants, raspberries, hops, beets, and other crops .
Action Environment
The action, efficacy, and stability of Bupirimate can be influenced by local environmental conditions. Depending on these conditions, Bupirimate may be moderately persistent in both soil and aquatic systems . It is moderately toxic to most fauna and flora species . It is used in many products which also contain insecticides .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[5-butyl-2-(ethylamino)-6-methylpyrimidin-4-yl] N,N-dimethylsulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S/c1-6-8-9-11-10(3)15-13(14-7-2)16-12(11)20-21(18,19)17(4)5/h6-9H2,1-5H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKJPMWIHSOYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1OS(=O)(=O)N(C)C)NCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041688 | |
| Record name | Bupirimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale tan solid; [Merck Index] | |
| Record name | Bupirimate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1225 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000075 [mmHg] | |
| Record name | Bupirimate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1225 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
41483-43-6 | |
| Record name | Bupirimate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41483-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupirimate [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041483436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bupirimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-butyl-2-ethylamino-6-methylpyrimidin-4-yldimethylsulphamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPIRIMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCJ121RIOI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Bupirimate targets adenosine deaminase (EC 3.5.4.4), an enzyme involved in purine salvage, in powdery mildew fungi [].
A: While the exact mechanism of resistance remains unclear, Bupirimate is known to stop mildew infection at the appressorial stage, although it also affects later stages of mildew development [].
ANone: The molecular formula of Bupirimate is C13H24N4O3S, and its molecular weight is 316.4 g/mol.
A: Research indicates that Bupirimate is susceptible to degradation when exposed to direct sunlight and UV rays. Degradation was found to be more pronounced in summer than in winter, and varied depending on the time of day and distance from the UV source [].
A: Bupirimate is often formulated as an emulsifiable concentrate (EC) [, , , , , , , ], but can also be found in formulations like wettable powders, missible oils, suspensions, water dispersible granules, and microemulsions [, ].
A: Yes, the European Food Safety Authority (EFSA) has reviewed and established MRLs for Bupirimate in various food products [].
ANone: Researchers have employed various methods, including:
- In vivo studies: Pot tests and field trials on cucumbers [, ], roses [, ], and butternut squash [] have demonstrated Bupirimate's efficacy in controlling powdery mildew.
- Greenhouse experiments: Studies have been conducted in controlled environments to assess Bupirimate's efficacy on tomatoes [] and roses [].
- Leaf-disc assays: This in vitro method was used to determine the sensitivity of different Podosphaera xanthii populations to Bupirimate [].
A: While resistance to related compounds like ethirimol and dimethirimol has been observed, no resistance to Bupirimate was detected in a Spanish study of Podosphaera xanthii isolates collected between 2002 and 2011 [].
ANone: Several analytical methods have been employed, including:
- High-performance liquid chromatography (HPLC) with UV detection: This method has been used for Bupirimate analysis in various studies, including those evaluating its presence in greenhouse worker gloves [], degradation under sunlight and UV rays [], and for determining residues in cucumbers [].
- Gas chromatography-mass spectrometry (GC-MS): This technique has been used for structural identification of Bupirimate and its impurities [], and for quantifying its presence in agricultural products [].
- Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): This method was used to analyze Bupirimate and its metabolite ethirimol in cucumber samples [].
A: While Bupirimate is reported to have low toxicity to mammals, it has been found to be harmful to some aquatic organisms []. Its presence in water runoff from agricultural fields is a concern [], and research has focused on its degradation through methods like electrochemical oxidation [].
A: Research indicates that the soil matrix significantly influences the degradation rate of Bupirimate during photolysis []. Factors like sand and organic matter content play a crucial role in its breakdown.
ANone: Studies mentioned validation parameters such as:
- Linearity: A linear correlation coefficient of 0.9998 was reported for an HPLC method [].
- Precision: Variation coefficients were as low as 0.43% for the same HPLC method [].
- Recovery: Recoveries ranged from 70.0% to 99.83% depending on the method and matrix [, , ].
ANone: Several alternative fungicides have been investigated, including:
- For roses: Fenapanil and nuarimol were found effective as fumigants against powdery mildew [].
- For butternut squash: Tank mixes of systemic fungicides (benomyl, bupirimate) with protectant fungicides (chlorothalonil, mancozeb) showed promise in controlling powdery mildew [].
- For strawberries: Fungicides like quinoxyfen, cyflufenamid, proquinazid, and azoxystrobin + difenoconazole were found to be effective against powdery mildew [, ].
A: 2-aminopyrimidines, including Bupirimate, were introduced over 30 years ago as fungicides specifically targeting powdery mildew [].
ANone: Studies on Bupirimate involve expertise from various disciplines, including:
- Analytical chemistry: Developing and validating methods for detection and quantification in different matrices [, , , , , ].
- Agricultural science: Evaluating efficacy against powdery mildew in various crops under different conditions [, , , , , , ].
- Environmental science: Investigating Bupirimate's fate in the environment, degradation pathways, and potential ecotoxicological effects [, , ].
- Toxicology: Assessing potential risks to human health and the environment [, , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



